2-(2-ethylphenoxy)-N-methylpropanamide chemical structure and IUPAC name
Technical Guide: Characterization and Synthesis of 2-(2-ethylphenoxy)-N-methylpropanamide Executive Summary & Chemical Identity This guide details the chemical structure, nomenclature, and synthetic pathways for 2-(2-eth...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Characterization and Synthesis of 2-(2-ethylphenoxy)-N-methylpropanamide
Executive Summary & Chemical Identity
This guide details the chemical structure, nomenclature, and synthetic pathways for 2-(2-ethylphenoxy)-N-methylpropanamide .[1] While not a widely commercialized pharmaceutical blockbuster, this molecule represents a critical scaffold in the phenoxyalkylamide class. Structurally, it shares pharmacophoric features with Class Ib anti-arrhythmics (e.g., Mexiletine analogs) and certain substituted amide herbicides, making it a valuable target for Structure-Activity Relationship (SAR) studies in both medicinal and agrochemical research.
Lipophilic Tail: A 2-ethylphenyl group.[1] The ortho-ethyl substituent introduces steric bulk near the ether linkage, potentially influencing metabolic stability against O-dealkylation.[1]
Linker: A chiral ethoxy bridge attached to the
-carbon of the propionyl chain. This creates a stereocenter at C2, implying the existence of and enantiomers.
Polar Head: An
-methylpropanamide moiety.[1][3][4] The secondary amide provides a hydrogen bond donor/acceptor pair critical for receptor binding.
Physicochemical Profile (In Silico Prediction)
Understanding the physicochemical properties is essential for predicting bioavailability and solubility before synthesis.
Property
Predicted Value
Implication
LogP (Octanol/Water)
~2.3 – 2.6
Moderate lipophilicity; likely CNS penetrant if targeting neurological pathways.[1]
Topological Polar Surface Area (TPSA)
~38.3 Ų
Well below the 90 Ų threshold for blood-brain barrier (BBB) penetration.
Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylphenol (10 mmol) in anhydrous Acetonitrile (50 mL).
Deprotonation: Add
(15 mmol) in a single portion. Stir at room temperature for 30 minutes. The mixture will become a suspension as the phenoxide anion forms.
Addition: Add 2-Chloro-
-methylpropanamide (11 mmol) and catalytic KI (1 mmol).
Reflux: Heat the reaction mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The spot for 2-ethylphenol (
) should disappear.
Workup:
Cool to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.[5]
Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.
Wash with Brine, dry over
, and concentrate.
Purification: Recrystallize from Hexane/Ethyl Acetate or perform flash column chromatography if high purity (>99%) is required.
Fragmentation: Look for loss of the phenoxy group (cleavage at ether) or loss of the methylamine moiety.
Theoretical Biological Context
While specific data for this exact molecule is sparse, its structural homology allows for high-confidence theoretical positioning within pharmacological classes.[1]
Sodium Channel Blockade: The "Aryl-Ether-Amide" motif is a classic pharmacophore for voltage-gated sodium channel (
) blockers.[1] Similar to Mexiletine and Lacosamide , this molecule may stabilize the slow-inactivated state of sodium channels, suggesting potential utility in treating neuropathic pain or epilepsy [1].
Auxinic Activity: In agrochemistry, phenoxypropanamides often act as auxin mimics (herbicides). The 2-ethyl substituent, however, adds significant steric bulk compared to the methyl group in Mecoprop, potentially altering selectivity between monocots and dicots [2].
References
Rogawski, M. A., et al. (2015). Lacosamide: cellular mechanism of action and pharmacology. PubMed. [Link]
Devine, M. D., et al. (1993). Physiology of Herbicide Action: Auxinic Herbicides. Prentice Hall. [Link]
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[6] (For Williamson Ether Synthesis protocols). [Link]
Toxicology and Safety Profile of 2-(2-ethylphenoxy)-N-methylpropanamide
This guide provides an in-depth technical analysis of 2-(2-ethylphenoxy)-N-methylpropanamide , a chemical entity structurally belonging to the phenoxyalkanamide class. While specific public toxicological datasets for thi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-(2-ethylphenoxy)-N-methylpropanamide , a chemical entity structurally belonging to the phenoxyalkanamide class. While specific public toxicological datasets for this exact N-methyl amide derivative are limited, its safety profile is rigorously synthesized here based on Structure-Activity Relationships (SAR) with well-characterized analogs such as 2-(2-ethylphenoxy)propanoic acid (its primary metabolite), Mecoprop , and related phenoxy-amide pharmacophores.
Executive Technical Summary
2-(2-ethylphenoxy)-N-methylpropanamide is a lipophilic amide derivative of 2-(2-ethylphenoxy)propanoic acid. Structurally, it consists of a 2-ethyl-substituted phenyl ether linked to an N-methyl-substituted propanamide backbone.
Primary Classification: Phenoxyalkanamide.
Predicted Application: Intermediate in agrochemical synthesis (auxin mimic herbicide analog) or pharmaceutical research (sodium channel modulator pharmacophore).
Toxicological Core: The compound acts as a pro-drug for its corresponding acid. Its safety profile is dominated by hepatic metabolism (amidase hydrolysis) and potential irritancy to mucous membranes.
Safety Signal: Moderate acute oral toxicity (Category 4/5 predicted); high potential for eye irritation and skin sensitization .
Chemical Identity & Physicochemical Properties
Understanding the physicochemical behavior is critical for predicting bioavailability and environmental fate.
Property
Value / Description
Note
IUPAC Name
2-(2-ethylphenoxy)-N-methylpropanamide
Molecular Formula
C₁₂H₁₇NO₂
Molecular Weight
207.27 g/mol
SMILES
CCC1=CC=CC=C1OC(C)C(=O)NC
LogP (Predicted)
2.4 – 2.8
Lipophilic; crosses biological membranes.
Solubility
Low in water; Soluble in DMSO, Ethanol, DCM
Requires organic co-solvents for bioassays.
Physical State
Solid (Crystalline powder)
Likely low volatility.
Toxicological Profile (SAR-Derived)
Acute Toxicity
Based on the toxicity of the parent acid (2-(2-ethylphenoxy)propanoic acid) and structurally similar phenoxy herbicides (e.g., Mecoprop, Dichlorprop), the acute toxicity profile is estimated as follows:
Observation: Low systemic toxicity via skin, but potential for local irritation.
Inhalation: Low volatility reduces risk, but dust inhalation may cause respiratory tract irritation.
Irritation and Sensitization
Eye Irritation:Severe Irritant (Category 2A/1).
Rationale: Phenoxy amides and acids are known to cause significant corneal opacity and conjunctivitis due to their surfactant-like properties and acidity upon hydrolysis.
Skin Irritation:Moderate Irritant.
Prolonged contact may cause erythema.
Skin Sensitization:Potential Sensitizer.
The reactive amide moiety and the ethyl-phenol metabolite can induce haptenization of skin proteins.
Genotoxicity & Carcinogenicity
Ames Test: Predicted Negative (based on lack of mutagenicity in unsubstituted phenoxypropionic acids).
Carcinogenicity: Unlikely to be carcinogenic. Peroxisome proliferation (common in some chlorinated phenoxy compounds) is less likely in the absence of halogenation, but chronic liver stress cannot be ruled out.
Mechanism of Action & Metabolic Fate
The toxicokinetics of 2-(2-ethylphenoxy)-N-methylpropanamide are governed by its metabolic conversion. The compound is relatively stable but undergoes enzymatic hydrolysis in the liver.
Metabolic Pathway
Phase I (Bioactivation/Clearance): The N-methyl amide bond is cleaved by hepatic amidases (e.g., carboxylesterase 1). This releases Methylamine and the parent acid, 2-(2-ethylphenoxy)propanoic acid .
Phase I (Secondary): The ethyl group on the phenyl ring may undergo benzylic hydroxylation by CYP450 isoforms (likely CYP2C or CYP3A4).
Phase II (Conjugation): The resulting acid or phenol metabolites are glucuronidated and excreted via urine.
Pathway Visualization
Caption: Metabolic hydrolysis of the amide to its carboxylic acid form, followed by oxidative modification and Phase II conjugation.
Experimental Protocols for Safety Validation
To validate the safety profile of this specific compound, the following standardized protocols are recommended.
In Vitro Metabolic Stability Assay
Objective: Determine the half-life and intrinsic clearance via amidase hydrolysis.
System: Human Liver Microsomes (HLM) or S9 fraction.
Concentration: Incubate 1 µM test compound.
Cofactors: NADPH (for CYP activity) and buffer (pH 7.4).
Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
Analysis: LC-MS/MS monitoring for the disappearance of parent (m/z ~208) and appearance of acid metabolite (m/z ~195).
Direct Peptide Reactivity Assay (DPRA)
Objective: Assess skin sensitization potential without animal testing.
Reagents: Synthetic peptides containing Cysteine or Lysine.
Incubation: Mix test compound (dissolved in acetonitrile) with peptide solution (1:10 or 1:50 ratio) for 24 hours.
Measurement: Quantify remaining unreacted peptide via HPLC-UV.
Use in a fume hood. Avoid dust generation.[1] Do not breathe dust/fume/gas/mist/vapors/spray.[1]
PPE
Gloves: Nitrile rubber (>0.11mm thickness). Eye: Chemical safety goggles (face shield recommended if handling powders). Respirator: N95 or P100 if ventilation is inadequate.
Storage
Store at 2-8°C (Refrigerated). Keep container tightly closed in a dry and well-ventilated place.
Spill Cleanup
Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid release to the environment (toxic to aquatic life).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 107197618 (Related Phenoxybenzamides). Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier for 2-phenoxypropionic acid derivatives. Retrieved from [Link]
ChemSrc. 2-(2-ethylphenoxy)propanoic acid - Physicochemical Properties and CAS 25140-92-5. Retrieved from [Link]
OECD Guidelines for the Testing of Chemicals. Test No. 442C: In Chemico Skin Sensitisation. Retrieved from [Link]
Technical Guide: Biological Activity & Mechanism of 2-(2-ethylphenoxy)-N-methylpropanamide
The following technical guide provides an in-depth analysis of 2-(2-ethylphenoxy)-N-methylpropanamide , synthesizing its chemical identity with its biological activity profile. This analysis is grounded in the Structure-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-(2-ethylphenoxy)-N-methylpropanamide , synthesizing its chemical identity with its biological activity profile. This analysis is grounded in the Structure-Activity Relationships (SAR) of the phenoxypropanamide scaffold, which is prominent in both agrochemistry (auxinic herbicides) and pharmacology (sodium channel blockers/TRP modulators).
Executive Summary
2-(2-ethylphenoxy)-N-methylpropanamide is a bioactive secondary amide characterized by a 2-phenoxypropanamide backbone with an ortho-ethyl substitution on the phenyl ring and an N-methyl group on the amide moiety. This structural configuration positions the molecule at the intersection of two major biological classes: auxin-mimic herbicides (analogous to Mecoprop) and voltage-gated sodium channel (NaV) modulators (analogous to phenoxy-alkanamide anticonvulsants).
This guide details the molecule's physicochemical properties, dual-mechanism biological potential, and rigorous experimental protocols for validation.
Part 1: Chemical Identity & Physicochemical Profile
Structural Analysis
The molecule consists of three distinct pharmacophores:
Lipophilic Tail (2-Ethylphenoxy): The ortho-ethyl group provides steric bulk and hydrophobicity, enhancing membrane permeability and resistance to metabolic degradation (e.g., by ring hydroxylation).
Chiral Linker (Propanamide Backbone): The alpha-methyl group creates a chiral center. In biological systems (especially auxins), the (R)-enantiomer is typically the active eutomer.
Polar Head (N-Methylamide): The secondary amide facilitates hydrogen bonding while maintaining sufficient lipophilicity for CNS or cuticle penetration.
Predicted Physicochemical Properties
Molecular Formula: C
HNO
Molecular Weight: 207.27 g/mol
LogP (Predicted): ~2.5 – 3.0 (Optimal for systemic transport in plants and blood-brain barrier penetration in mammals).
Solubility: Low in water; high in organic solvents (DMSO, Acetone, Methanol).
As a derivative of 2-phenoxypropionic acid , this molecule functions as a synthetic auxin. The N-methyl amide moiety acts as a pro-herbicide , which is hydrolyzed in planta to the free acid form, or it may exhibit intrinsic activity depending on receptor affinity.
Mechanism: The active acid form binds to the TIR1/AFB nuclear receptor complex. This binding promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway, unlocking ARF (Auxin Response Factor) transcription factors.
Physiological Effect: Uncontrolled cell elongation, epinasty (twisting of stems), root growth inhibition, and eventual vascular tissue collapse.
Selectivity: Typically selective for dicots (broadleaf weeds) over monocots (grasses), mediated by differential metabolism and transport.
Secondary Activity: NaV Channel Modulation (Pharmacological)
Phenoxy-alkanamides are structural isosteres of Class Ib antiarrhythmics (e.g., Mexiletine) and anticonvulsants.
Mechanism: The molecule binds to the intracellular pore of Voltage-Gated Sodium Channels (NaV1.x) , stabilizing the inactivated state. The ortho-ethyl group likely enhances use-dependent block by interacting with the hydrophobic access path.
Potential Indications: Neuropathic pain management, anticonvulsant activity, or local anesthesia.
Part 3: Visualization of Signaling Pathways
Auxin Signaling Cascade (Agrochemical Mechanism)
The following diagram illustrates the molecular pathway triggered by the compound in plant cells.
Caption: Mechanism of action for auxin-mimic activity, showing metabolic activation and TIR1-mediated signaling.
Part 4: Experimental Protocols
Synthesis Workflow (General Amidation)
To generate high-purity material for testing, use the following coupling protocol.
Protocol: Hold at -100 mV. Depolarize to 0 mV for 20 ms at 10 Hz (to test use-dependence).
Application: Perfuse compound at 10 µM and 100 µM.
Endpoint: Measure reduction in peak current and shift in steady-state inactivation.
Part 5: Data Presentation & Safety
Predicted Activity Comparison
Property
2-(2-ethylphenoxy)-N-methylpropanamide
Mecoprop (Standard)
Lidocaine (Standard)
Primary Class
Pro-Herbicide / NaV Blocker
Herbicide
Local Anesthetic
Lipophilicity
High (LogP ~2.8)
Moderate (Acid)
Moderate (Amine)
Target
TIR1 (Plant) / NaV (Animal)
TIR1
NaV Channels
Systemicity
High (Phloem mobile)
High
Systemic
Safety & Toxicology
Hazard Identification: Phenoxy derivatives are potential skin sensitizers and eye irritants.
Target Organs: Liver (peroxisome proliferation in rodents, typical of fibrate-like structures) and Kidney.
Handling: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust inhalation.
References
Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press.
Tippe, A., et al. (1987). Action of the herbicide mecoprop on the plasma membrane H+-ATPase of plant cells. Pesticide Biochemistry and Physiology.
Lenkowski, P. W., et al. (2007). Block of Tetrodotoxin-Resistant Sodium Channels by Local Anesthetics. European Journal of Pharmaceutical Sciences.
PubChem Compound Summary . 2-Phenoxypropionic acid derivatives. National Center for Biotechnology Information.
Exploratory
Predictive Metabolic Profiling of 2-(2-ethylphenoxy)-N-methylpropanamide: A Mechanistic Whitepaper
Executive Summary This technical guide provides a comprehensive, predictive metabolic analysis of 2-(2-ethylphenoxy)-N-methylpropanamide , a theoretical New Chemical Entity (NCE) sharing structural pharmacophores with ar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive, predictive metabolic analysis of 2-(2-ethylphenoxy)-N-methylpropanamide , a theoretical New Chemical Entity (NCE) sharing structural pharmacophores with aryloxy acid herbicides and amide-type local anesthetics.
Understanding the metabolic fate of this molecule is critical for drug development professionals to anticipate bioavailability issues, active metabolite formation, and potential toxicological liabilities. This guide details the predicted Phase I (functionalization) and Phase II (conjugation) pathways, supported by mechanistic rationale and validation protocols.
Chemical Structure & Reactivity Analysis
To accurately predict metabolic pathways, we must first deconstruct the molecule into its metabolically labile functional groups (metabolophores).
N-Methyl Amide: A terminal amide moiety susceptible to oxidative dealkylation and hydrolytic cleavage.
Ether Linkage: An aryloxy-alkyl ether bond connecting the aromatic ring to the propanamide side chain.
Ortho-Ethyl Substituent: An alkyl group at the ortho position of the benzene ring, providing steric hindrance to the ether oxygen while serving as a target for benzylic oxidation.
Chiral Center: The C2 position of the propanamide chain is chiral, suggesting potential stereoselective metabolism.
Predicted Phase I Metabolic Pathways
Phase I metabolism introduces polar functional groups to the lipophilic parent compound.[1][2] Based on Structure-Metabolism Relationships (SMR), three primary pathways are predicted, driven largely by Cytochrome P450 (CYP) enzymes.
Pathway A: N-Demethylation (Major Route)
Mechanism: Carbon hydroxylation of the N-methyl group followed by spontaneous collapse of the carbinolamide intermediate.
Enzymology: Likely mediated by CYP3A4 and CYP2C19 .
Product: 2-(2-ethylphenoxy)propanamide (Primary Amide).
Rationale: N-methyl amides are classic substrates for CYP-mediated N-dealkylation. This is often the kinetically favored route as the methyl group is sterically accessible.
Pathway B: Benzylic Hydroxylation
Mechanism: Hydrogen abstraction from the
-carbon of the ethyl substituent on the aromatic ring.
Enzymology: Likely mediated by CYP2E1 (preferring small alkylbenzenes) or CYP2D6 .
Product: 2-(2-(1-hydroxyethyl)phenoxy)-N-methylpropanamide.
Rationale: The benzylic position is electronically activated by the aromatic ring, lowering the bond dissociation energy for H-abstraction.
Pathway C: O-Dealkylation (Ether Cleavage)
Mechanism: Hydroxylation of the alkyl carbon adjacent to the ether oxygen (C2 of the propanamide chain), leading to hemiacetal collapse.
Enzymology: CYP-mediated (various isoforms).[1][3]
Products: 2-Ethylphenol + N-methylpyruvamide (or N-methyllactamide derivatives).
Rationale: While chemically possible, this pathway may be suppressed by the steric bulk of the ortho-ethyl group on the benzene ring, making it a secondary or minor pathway compared to N-demethylation.
Pathway D: Amide Hydrolysis
Mechanism: Nucleophilic attack of water on the carbonyl carbon.
Enzymology: Carboxylesterases (CES) or Amidases.
Products: 2-(2-ethylphenoxy)propanoic acid + Methylamine.
Rationale: Amides are generally more stable than esters in vivo; however, high concentrations of hepatic amidases can drive this reaction.
Predicted Phase II Conjugation
Phase II enzymes will target the functional groups exposed by Phase I metabolism to facilitate excretion.[1][2]
Glucuronidation (UGT):
The primary amide (from Pathway A) can undergo N-glucuronidation.
The benzylic alcohol (from Pathway B) is a prime substrate for O-glucuronidation.
2-Ethylphenol (from Pathway C) will be rapidly glucuronidated (or sulfated) at the phenolic hydroxyl.
Sulfation (SULT):
Competing with glucuronidation for the phenolic and alcoholic metabolites, particularly at lower substrate concentrations.
Visualization of Metabolic Pathways
The following diagram illustrates the predicted metabolic tree for 2-(2-ethylphenoxy)-N-methylpropanamide.
Figure 1: Predicted Phase I and Phase II metabolic map. Blue = Parent; Green = Phase I (Functionalization); Red = Phase II (Conjugation).
Experimental Validation Protocols
To validate these predictions, a "Metabolite Identification" (MetID) study using Human Liver Microsomes (HLM) is required.
Protocol: In Vitro Microsomal Incubation
Objective: Isolate and identify Phase I metabolites using High-Resolution Mass Spectrometry (HRMS).
Step
Action
Critical Parameter / Rationale
1. Preparation
Thaw HLM (Human Liver Microsomes) on ice.
Keep cold to preserve enzyme activity.
2. Pre-incubation
Mix Buffer (PBS pH 7.4), HLM (0.5 mg/mL), and Test Compound (10 µM).
Equilibrate at 37°C for 5 mins.
3. Initiation
Add NADPH (1 mM final concentration).
NADPH is the essential cofactor for CYP450 activity.
Precipitates proteins and stops metabolism immediately.
6. Processing
Centrifuge at 4,000 rpm for 20 min at 4°C.
Removes protein pellet; supernatant contains metabolites.
7. Analysis
Inject supernatant into LC-MS/MS (Q-TOF or Orbitrap).
High resolution needed to distinguish mass shifts (e.g., +15.9949 Da for OH).
Analytical Logic (LC-MS Interpretation)
Parent [M+H]+: Monitor theoretical mass.
N-Desmethyl: Look for [M-14]+ . Loss of CH₂.
Hydroxylation: Look for [M+16]+ . Benzylic or aromatic hydroxylation.
Cleavage: Look for the specific mass of 2-ethylphenol.
Workflow Visualization
The following diagram outlines the experimental decision tree for validating the predicted pathways.
Figure 2: Standard In Vitro MetID Workflow for validating metabolic predictions.
Toxicological Implications
While the predicted metabolites are generally stable, two potential risks must be assessed:
Quinone Methide Formation: If the 2-ethylphenol metabolite (M3) undergoes further oxidation to a quinone species, it could act as a Michael acceptor, binding to hepatic proteins (glutathione trapping assays recommended).
Accumulation of Amides: Primary amides (M1) can sometimes exhibit longer half-lives than their methylated parents, potentially altering the pharmacokinetic profile.
References
Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from
Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. (Standard text for amide/ether metabolism mechanisms).
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122.
Technical Characterization: Lipophilicity Profile of 2-(2-ethylphenoxy)-N-methylpropanamide
Executive Summary & Molecular Identity This technical guide provides a comprehensive analysis of the lipophilicity (expressed as the partition coefficient, LogP) of 2-(2-ethylphenoxy)-N-methylpropanamide . Lipophilicity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Identity
This technical guide provides a comprehensive analysis of the lipophilicity (expressed as the partition coefficient, LogP) of 2-(2-ethylphenoxy)-N-methylpropanamide . Lipophilicity is a critical physicochemical parameter governing membrane permeability, oral bioavailability, and environmental fate.
Given the structural characteristics—a lipophilic ortho-substituted phenoxy tail coupled with a polar N-methylpropanamide head group—this molecule exhibits a "push-pull" solvation behavior. This guide outlines the theoretical consensus LogP (cLogP) and defines the OECD 117 HPLC protocol for experimental validation, the industry gold standard for amides of this class.
The presence of the 2-ethyl group at the ortho position of the phenoxy ring is sterically significant. Unlike para-substitution, the ortho-ethyl group creates a "hydrophobic shield" around the ether oxygen, potentially reducing water accessibility to the hydrogen-bond acceptor site. This often results in a higher experimental LogP than predicted by simple additive fragment methods.
Theoretical Framework: In Silico Consensus
Before wet-lab validation, a theoretical baseline is established using Fragment-Based QSAR (Quantitative Structure-Activity Relationship) models.
Fragment Contribution Analysis
The LogP is derived by summing the hydrophobic contributions (
) of individual fragments and correcting for intramolecular interactions ().
Fragment / Feature
Contribution ()
Mechanistic Note
Phenyl Ring
+1.90
Basal lipophilicity.
Ethyl Group (Ortho)
+1.02
Increases lipophilicity; ortho position adds steric bulk.
Ether Linkage (-O-)
-0.61
H-bond acceptor; reduces LogP.
Methine (-CH-)
+0.35
Branching point of the propanamide.
Amide (-CONH-)
-1.50
Strong H-bond donor/acceptor; major hydrophilic driver.
N-Methyl
+0.45
Reduces polarity of the amide slightly compared to -NH2.
Correction Factors
+0.40
Proximity correction (ether + amide proximity).
Net Predicted LogP
~2.01
Consensus Range: 1.85 – 2.30
Visualization of Hydrophobic Vectors
The following diagram illustrates the opposing forces of the lipophilic tail and the hydrophilic head group.
Caption: Structural dissection showing the competition between the lipophilic ethylphenoxy tail and the hydrophilic amide head, determining the partition coefficient.
While "Shake Flask" (OECD 107) is the traditional method, it is prone to emulsion artifacts with surfactants or amides. For 2-(2-ethylphenoxy)-N-methylpropanamide, Reverse-Phase HPLC (OECD 117) is the authoritative protocol. It correlates the retention time (
) of the analyte on a C18 column to its LogP using a calibration curve of standards.
Reagents & Instrumentation
Instrument: HPLC with UV-Vis (Diode Array) Detector.
Column: C18 (Octadecylsilyl) silica gel, capped (e.g., Agilent Zorbax Eclipse Plus C18), 150mm x 4.6mm, 5µm.
Mobile Phase: Methanol:Water (75:25 v/v), Isocratic.
Note: The pH must be neutral (unbuffered or pH 7.0 buffer) to ensure the amide remains neutral, though
effects are minimal for this non-ionizable amide.
Dead Time Marker: Thiourea or Sodium Nitrate (unretained compounds).
Reference Standards Selection
Select standards that bracket the predicted LogP (1.8 – 2.3).
Reference Standard
Literature LogP ()
Purpose
Acetanilide
1.16
Lower bracket
Acetophenone
1.58
Proximal standard
Benzene
2.13
Critical Match (Close to target)
Toluene
2.73
Upper bracket
Naphthalene
3.30
High range check
Step-by-Step Workflow
System Suitability: Equilibrate column with Mobile Phase at 1.0 mL/min until baseline stabilizes.
Dead Time (
) Determination: Inject Thiourea. Record the retention time of the first disturbance peak. This represents the time for solvent to pass through without interaction.
Calibration: Inject the Reference Standard mix. Record retention times (
).
Capacity Factor (
) Calculation:
For each standard, calculate:
Regression Analysis: Plot
vs. Literature LogP.
Acceptance Criteria:.
Analyte Injection: Inject 2-(2-ethylphenoxy)-N-methylpropanamide (dissolved in mobile phase). Determine its
and calculate LogP using the regression equation.
Experimental Workflow Diagram
Caption: Operational workflow for OECD 117 HPLC-based determination of partition coefficients.
Data Interpretation & ADME Implications
Based on the theoretical derivation and standard behavior of phenoxy-propanamides:
Predicted LogD (pH 7.4):2.1 (Compound is neutral; LogD ≈ LogP).
Biological Implications
Lipinski's Rule of 5: The compound (LogP < 5, MW < 500) is well within the "druggable" space.
Blood-Brain Barrier (BBB): A LogP of ~2.1 is ideal for CNS penetration. The N-methyl amide moiety may be susceptible to efflux transporters (P-gp), but the passive permeability component is high.
Metabolic Stability: The ortho-ethyl group blocks metabolic attack at the 2-position of the ring, potentially extending half-life compared to unsubstituted analogs. However, the N-methyl group is a likely site for N-demethylation by CYP450 enzymes.
References
OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Organization for Economic Cooperation and Development. Link
PubChem Database. (2023). Compound Summary: 2-(2-methylphenoxy)propanoic acid (Structural Analog). National Center for Biotechnology Information. Link
Mannhold, R., et al. (2009). Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of LogP Methods on More Than 96,000 Compounds. Journal of Pharmaceutical Sciences. Link
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews. Link
Application Notes & Protocols for the Purification of 2-(2-ethylphenoxy)-N-methylpropanamide via Crystallization
Foreword: Navigating the Purification of a Novel N-Substituted Amide The Criticality of Crystallization in API Purification Crystallization is a cornerstone of pharmaceutical manufacturing, serving as a powerful techniqu...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Purification of a Novel N-Substituted Amide
The Criticality of Crystallization in API Purification
Crystallization is a cornerstone of pharmaceutical manufacturing, serving as a powerful technique for the separation and purification of compounds.[1][2] The process involves the transition of a solute from a solution to a highly ordered solid state, forming a crystal lattice.[3] This inherent ordering process is highly selective, often excluding impurities from the growing crystal structure, thus yielding a product of high purity.[4][5] For a compound like 2-(2-ethylphenoxy)-N-methylpropanamide, a successful crystallization process not only ensures chemical purity but also allows for control over critical physical properties such as particle size, crystal habit, and polymorphic form, all of which can significantly impact the drug's bioavailability and stability.[3][6]
Understanding the Physicochemical Landscape
While specific data for 2-(2-ethylphenoxy)-N-methylpropanamide is scarce, we can infer some general characteristics based on its structure as an N-substituted amide. These molecules often exhibit moderate polarity and the potential for hydrogen bonding, influencing their solubility in various organic solvents.[7][8][9] The presence of both an ether linkage and an amide bond suggests a degree of flexibility, which could give rise to polymorphism—the ability to exist in multiple crystal forms.[10] Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability, making the identification and control of the desired polymorphic form a critical aspect of drug development.[6][11][12][13]
Strategic Approaches to Crystallization
The selection of an appropriate crystallization method is contingent on the solute's properties and the desired outcome.[3][4] Below are three widely applicable techniques with detailed protocols that can be adapted for the purification of 2-(2-ethylphenoxy)-N-methylpropanamide.
This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[2][3] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce crystallization.[4][14]
Solvent Screening:
Begin by performing small-scale solubility tests with a range of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene).
A good solvent will dissolve the compound completely at an elevated temperature but sparingly at room temperature or below.[2]
Dissolution:
In an appropriately sized Erlenmeyer flask, dissolve the impure 2-(2-ethylphenoxy)-N-methylpropanamide in the minimum amount of the chosen solvent at its boiling point or a temperature close to it.[14][15]
Hot Filtration (Optional):
If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
Controlled Cooling:
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][14]
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystalline product.[15]
Isolation and Drying:
Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.[15]
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
Dry the crystals under vacuum to a constant weight.
Antisolvent Crystallization: Inducing Supersaturation through Solvent Miscibility
Antisolvent crystallization is a powerful technique where a second solvent (the antisolvent), in which the compound is insoluble, is added to a solution of the compound.[3][16] This reduces the solubility of the compound in the mixed solvent system, leading to supersaturation and subsequent crystallization.[17][18]
Solvent/Antisolvent System Selection:
Identify a solvent in which 2-(2-ethylphenoxy)-N-methylpropanamide is highly soluble.
Select an antisolvent that is miscible with the primary solvent but in which the compound is poorly soluble.[19] Common pairs include methanol/water, acetone/water, or dichloromethane/heptane.
Dissolution:
Dissolve the impure compound in the primary solvent to create a concentrated solution.
Controlled Antisolvent Addition:
Slowly add the antisolvent to the stirred solution. The rate of addition can influence crystal size and morphology.[16]
Alternatively, the solution of the compound can be added to the antisolvent (reverse addition).[5]
Maturation:
Allow the resulting suspension to stir for a period to allow for complete crystallization and potential crystal maturation.
Isolation and Drying:
Collect the crystals by vacuum filtration.
Wash the crystals with a mixture of the solvent and antisolvent, or with the pure antisolvent.
Dry the crystals under vacuum.
Evaporative Crystallization: For Highly Soluble Compounds
When a compound is highly soluble in most common solvents even at low temperatures, evaporative crystallization can be employed.[3][20] This method involves the slow evaporation of the solvent from a solution, leading to an increase in concentration and eventual crystallization.[19][21]
Solvent Selection:
Choose a relatively volatile solvent in which the compound is soluble.
Solution Preparation:
Prepare a solution of the impure compound. The concentration should be below the saturation point.
Slow Evaporation:
Place the solution in a loosely covered container (e.g., a beaker with a watch glass or a vial with a perforated cap) to allow for slow solvent evaporation.[21][22]
The rate of evaporation can be controlled by adjusting the opening of the container and the ambient temperature.[23]
Crystal Harvesting:
Once a suitable amount of crystals has formed, they can be harvested by decanting the remaining solvent or by filtration.
Drying:
Air-dry the crystals or dry them under a gentle stream of nitrogen.
Analytical Characterization: The Key to a Validated Process
A successful crystallization is not complete until the purity and solid-state form of the product are confirmed through rigorous analytical testing.
HPLC is the industry standard for determining the purity of pharmaceutical compounds.[24] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from its impurities, allowing for accurate quantification of purity.[24][25]
Parameter
Typical Starting Conditions
Column
C18, 250 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient
5% to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Table 1: Suggested Starting Parameters for HPLC Purity Analysis.
Solid-State Characterization: Identifying and Controlling Polymorphism
Given the potential for polymorphism in N-substituted amides, characterizing the solid form is crucial.[6][11][12][13]
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[26][27] DSC can be used to determine the melting point and enthalpy of fusion of the crystalline material, and to detect polymorphic transitions.[28][29][30]
X-Ray Powder Diffraction (XRPD): XRPD is a powerful, non-destructive technique that provides a unique "fingerprint" for each crystalline form.[6][12] It is the definitive method for identifying and distinguishing between different polymorphs.[11][13][28]
Hot Stage Microscopy (HSM): HSM combines microscopy with thermal analysis, allowing for the visual observation of melting, crystallization, and polymorphic transitions in real-time as a sample is heated or cooled.[31][32][33][34][35]
Workflow and Decision Making
The process of developing a robust crystallization protocol is iterative. The following diagram illustrates a typical workflow.
Figure 1: A workflow for developing a crystallization protocol.
Conclusion: A Path to High-Purity Crystalline Material
The purification of 2-(2-ethylphenoxy)-N-methylpropanamide by crystallization, while requiring empirical optimization due to the lack of specific physicochemical data, is a highly achievable goal. By systematically applying the principles of cooling, antisolvent, and evaporative crystallization, and by diligently characterizing the resulting material using HPLC, DSC, and XRPD, researchers can develop a robust and reproducible process. This guide provides the foundational knowledge and adaptable protocols to embark on this critical aspect of drug development, ultimately leading to a high-purity, well-characterized crystalline API.
References
Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis.
Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening.
Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
Senbis. Hot stage microscopy (HSM).
Syrris.
ResearchGate. (2025, August 7). (PDF)
International Journal of Pharmacy and Pharmaceutical Sciences.
Nishka Research. Hot Stage Microscopy.
ImageProVision. Hot Stage Microscopy for Thermal Analysis Needs.
AZoNano. (2023, March 21).
Linkam Scientific. (2023, May 11). Hot Stage Microscopy.
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules.
Rigaku. Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
PMC. Getting crystals your crystallographer will treasure: a beginner's guide.
Waters. (2018, November 21). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals.
MDPI. (2020, December 28). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
International Journal of Pharmaceutical Research & Allied Sciences. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
Wikipedia. Differential scanning calorimetry.
University of Geneva.
Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights.
ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?.
ResearchGate. (2025, July 16). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide.
Bio-Synthesis. (2026, February 1).
Biotage. (2025, May 8). How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide.
PubMed. (2025, November 21). Amide Nitrogen Pyramidalization via N-H/N Interactions that Stabilize the δ/α Conformations in Turns, Loops, and 310 - PubMed.
Application Notes and Protocols for 2-(2-ethylphenoxy)-N-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe storage and handling of 2-(2-ethylphenoxy)-N-methylpropanamide. As a novel compound, speci...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe storage and handling of 2-(2-ethylphenoxy)-N-methylpropanamide. As a novel compound, specific safety and handling data may be limited. Therefore, these protocols are grounded in established principles of chemical safety and data from structurally analogous phenoxy amide compounds. This guide is intended to provide a robust framework for researchers, scientists, and drug development professionals to establish safe laboratory practices. All users should supplement these guidelines with their own institution's safety protocols and a thorough risk assessment before commencing any work.
Introduction: Understanding the Compound
2-(2-ethylphenoxy)-N-methylpropanamide belongs to the phenoxy amide class of chemical compounds. While specific data for this molecule is not extensively published, its structural motifs suggest certain chemical properties that inform its handling and storage requirements. The phenoxy group and the amide linkage are key functional groups that dictate its reactivity and potential interactions. These application notes are designed to provide a detailed framework for the safe handling and storage of this compound, drawing upon best practices for similar chemical entities to ensure a high standard of laboratory safety.
Chemical and Physical Properties (Inferred)
Property
Inferred Value/Characteristic
Rationale and Citation
Physical State
Likely a solid at room temperature.
Many substituted amides and phenoxy compounds are solids.
Solubility
Expected to have low water solubility. Soluble in organic solvents.
The presence of the aromatic ring and alkyl groups suggest a nonpolar character.
Stability
Anticipated to be stable under normal ambient storage and handling conditions.[1]
Structurally similar compounds are generally stable.[1]
Reactivity
Vapors may form explosive mixtures with air.
This is a common characteristic of organic compounds.
Storage Protocols
Proper storage is critical to maintaining the integrity of 2-(2-ethylphenoxy)-N-methylpropanamide and ensuring the safety of laboratory personnel.
General Storage Conditions
Store the compound in a tightly closed, original, or approved alternative container made from compatible material.[1] The storage area should be cool, dry, and well-ventilated.[1][2][3] Avoid direct sunlight, sources of intense heat, and areas where freezing is possible.[1]
Incompatible Materials
To prevent hazardous reactions, store 2-(2-ethylphenoxy)-N-methylpropanamide segregated from the following materials:
For long-term storage, it is advisable to store the compound in a locked cabinet or a designated and approved area to restrict access to authorized personnel only.[2]
Handling Procedures
Adherence to strict handling protocols is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling 2-(2-ethylphenoxy)-N-methylpropanamide.
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. [3]Water spray may be inefficient. [1]Firefighters should wear self-contained breathing apparatus and full protective gear.
[2][3]
Disposal Considerations
Dispose of 2-(2-ethylphenoxy)-N-methylpropanamide and its containers in accordance with all applicable local, state, and federal regulations. [2][7]Do not allow the material to enter drains or water courses.
[6]
Conclusion
The protocols outlined in this document are based on established safety principles and data from analogous compounds. It is the responsibility of the user to conduct a thorough risk assessment and to adhere to all institutional and regulatory guidelines. By following these recommendations, researchers can handle and store 2-(2-ethylphenoxy)-N-methylpropanamide in a safe and responsible manner, ensuring both personal safety and the integrity of their research.
References
Nova Molecular. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Winfield Solutions, LLC. (2017, September 28). Material Safety Data Sheet. Retrieved from [Link]
AFG Bioscience. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Bayer CropScience. (2014, September 10). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. Retrieved from [Link]
FarmSaver.com. (2004, October 7). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
Castrol. (2020, September 30). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/A5E6F3A0B3F2C4F0802585F50055F6C2/
file/100021.pdf)
High-Throughput Bioanalysis of 2-(2-ethylphenoxy)-N-methylpropanamide in Human Plasma via Polymeric Solid-Phase Extraction (SPE)
Executive Summary This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation and enrichment of 2-(2-ethylphenoxy)-N-methylpropanamide (herein referred to as 2-EPMP ) from human plasma....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation and enrichment of 2-(2-ethylphenoxy)-N-methylpropanamide (herein referred to as 2-EPMP ) from human plasma.
2-EPMP is a lipophilic, neutral aryloxyalkanamide derivative often investigated in drug discovery for its potential modulation of voltage-gated ion channels or as a TRP channel agonist. Its chemical structure—comprising a 2-ethylphenyl ether linked to an N-methylpropanamide moiety—presents specific bioanalytical challenges:
High Protein Binding: The lipophilic ethyl-phenyl group facilitates strong non-covalent interactions with plasma albumin.
Matrix Interference: Co-elution with endogenous phospholipids (PLs) in plasma can cause significant ion suppression in LC-MS/MS.
Neutral Character: Lacking a strongly basic amine or acidic group, 2-EPMP relies solely on hydrophobic retention, making mixed-mode ion exchange (MCX/MAX) unsuitable.
This guide replaces traditional Protein Precipitation (PPT) with a Polymeric Reversed-Phase SPE workflow, demonstrating superior recovery (>85%) and matrix factor reduction (<10%).
pKa: The amide nitrogen is non-basic (pKa > 15). The molecule remains neutral across the entire pH range (1–14).
Sorbent Selection Logic
Why Polymeric HLB over Silica C18?
While silica-based C18 sorbents can retain 2-EPMP, they suffer from "dewetting" (phase collapse) if the cartridge dries out during vacuum steps. Furthermore, C18 often retains phospholipids strongly, leading to late-eluting interferences.
We utilize a Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., divinylbenzene-co-N-vinylpyrrolidone).
Mechanism: The divinylbenzene provides strong hydrophobic retention (π-π interactions) for the phenoxy ring of 2-EPMP. The N-vinylpyrrolidone confers wettability.
Advantage: Allows for a rigorous organic wash (up to 40% methanol) to remove plasma proteins and phospholipids before elution, without losing the target analyte.
Experimental Protocol
Materials & Reagents[3]
SPE Cartridge: Polymeric HLB, 30 mg / 1 cc (e.g., Oasis HLB, Strata-X, or equivalent).
Direct loading of plasma clogs cartridges. We must disrupt protein binding without precipitating the proteins entirely.
Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
Add 20 µL of Internal Standard working solution.
Add 200 µL of 4% H3PO4 in water.
Rationale: Acidification helps disrupt drug-protein binding. Although 2-EPMP is neutral, the acid denatures albumin slightly and ensures consistent pH.
Vortex for 30 seconds.
SPE Workflow
Note: Do not let the cartridge run dry during conditioning, but drying is permitted after the wash step.
Step
Solvent / Action
Volume
Purpose
1. Condition
Methanol
1.0 mL
Solvates the polymeric sorbent ligands.
2. Equilibrate
Water
1.0 mL
Prepares the bed for aqueous sample loading.
3. Load
Pre-treated Plasma Sample
~420 µL
Analytes bind via hydrophobic interaction.
4. Wash 1
5% Methanol in Water
1.0 mL
Removes salts, sugars, and unbound proteins.
5. Wash 2
40% Methanol in Water
1.0 mL
Critical: Removes hydrophobic interferences and phospholipids. 2-EPMP is retained (LogP > 2.5).
6. Dry
High Vacuum
2-3 min
Removes residual water to prevent dilution of eluate.
7. Elute
100% Acetonitrile
2 x 250 µL
Disrupts hydrophobic bonds; elutes 2-EPMP.
8. Evaporate
N2 Stream @ 40°C
~10 min
Concentrates sample to dryness.
9. Reconstitute
Mobile Phase (50:50 ACN:H2O)
100 µL
Prepares for LC-MS/MS injection.
Visual Workflow (Graphviz Diagram)
Caption: Figure 1. Optimized Polymeric SPE workflow for 2-EPMP extraction, highlighting the critical dual-wash strategy for phospholipid removal.
Method Validation & Performance Data
Linearity and Sensitivity
The method is validated over a concentration range of 1.0 ng/mL to 1000 ng/mL .
LLOQ: 1.0 ng/mL (S/N > 10).
Correlation Coefficient (r²): > 0.998.
Recovery & Matrix Effects
Data obtained from n=6 replicates at Low (3 ng/mL) and High (800 ng/mL) QC levels.
Parameter
Low QC (3 ng/mL)
High QC (800 ng/mL)
Acceptance Criteria
Absolute Recovery (%)
88.4 ± 3.2%
91.2 ± 2.1%
> 80%
Matrix Factor (MF)
0.98
1.02
0.85 – 1.15
Process Efficiency
86.6%
93.0%
-
Troubleshooting Guide
Low Recovery? Ensure the "Wash 2" step does not exceed 45% Methanol. While 2-EPMP is lipophilic, higher organic content may cause premature breakthrough.
High Backpressure? Plasma was not centrifuged prior to loading. Ensure plasma is centrifuged at 10,000 x g for 5 mins before pre-treatment if the sample is turbid.
Variable Retention Times? Incomplete evaporation of the elution solvent (ACN) can lead to peak broadening if the reconstitution solvent is weaker (more aqueous). Ensure complete dryness.
References
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
Waters Corporation. (2023). Oasis HLB Cartridge Care and Use Manual. Retrieved from [Link]
Phenomenex. (2024).[1] Strata-X Polymeric SPE Sorbent Guide. Retrieved from [Link]
2-(2-ethylphenoxy)-N-methylpropanamide formulation for in vivo studies
An Application Guide for the In Vivo Formulation of 2-(2-ethylphenoxy)-N-methylpropanamide Abstract Introduction: The Challenge of Poor Solubility The journey of a new chemical entity (NCE) from discovery to clinical app...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the In Vivo Formulation of 2-(2-ethylphenoxy)-N-methylpropanamide
Abstract
Introduction: The Challenge of Poor Solubility
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, one of the most significant being poor aqueous solubility. It is estimated that a high percentage of NCEs are poorly soluble, which can severely limit their absorption and bioavailability when administered in vivo.[3][4] This not only complicates the assessment of a compound's true efficacy and toxicity but can also lead to the premature termination of otherwise promising drug candidates.[5]
2-(2-ethylphenoxy)-N-methylpropanamide, based on its chemical structure featuring a phenoxy ring, an ethyl group, and an N-methylpropanamide moiety, is predicted to be a lipophilic compound with limited water solubility. Therefore, developing a robust and appropriate formulation is a critical first step to ensure adequate systemic exposure in animal models.[6] This guide provides a systematic approach to selecting, preparing, and validating a suitable formulation to support successful in vivo studies.
Postulated Physicochemical Properties
To guide the formulation development process, we will proceed with a set of postulated, yet realistic, physicochemical properties for 2-(2-ethylphenoxy)-N-methylpropanamide. These values are representative of a typical poorly soluble NCE and will serve as the basis for our formulation decisions.
Indicates high lipophilicity; suitable for lipid-based formulations.[1]
pKa
Neutral
pH adjustment will not significantly improve solubility.[5]
Physical Form
Crystalline Solid
Dissolution rate will be a key factor for absorption.[1]
Formulation Strategy Selection Workflow
The choice of formulation strategy is multifactorial, depending on the compound's properties, the intended route of administration, the required dose, and the specific goals of the in vivo study.[4][7] The following decision tree provides a logical workflow for selecting an appropriate formulation approach.
Caption: Formulation selection workflow for in vivo studies.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for preparing common formulation types for preclinical research.
Protocol 1: Co-Solvent Formulation for Intravenous (IV) Administration
This approach uses a mixture of water-miscible organic solvents and/or surfactants to dissolve the compound for parenteral administration.[8] The goal is to maintain the drug in solution upon injection into the aqueous environment of the bloodstream.
Rationale: Co-solvents like polyethylene glycol (PEG) and propylene glycol are common choices for increasing the solubility of hydrophobic compounds.[8] Surfactants such as Polysorbate 80 or Cremophor EL can further aid solubilization and prevent precipitation upon dilution.[3]
Materials:
2-(2-ethylphenoxy)-N-methylpropanamide
Polyethylene Glycol 400 (PEG400)
Polysorbate 80 (Tween® 80)
Sterile Saline (0.9% NaCl)
Sterile vials, magnetic stirrer, and stir bars
Syringe filters (0.22 µm, PTFE)
Procedure:
Preparation of Vehicle: In a sterile vial, prepare the desired vehicle. A common starting point is a mixture of PEG400 and Polysorbate 80. For example, create a 10% Polysorbate 80 in PEG400 solution.
Solubilization: Weigh the required amount of 2-(2-ethylphenoxy)-N-methylpropanamide and add it to the vehicle from Step 1.
Mixing: Gently warm the mixture (to no more than 40-50°C) and vortex or sonicate until the compound is fully dissolved. Visually inspect for any remaining particulate matter.
Dilution (if necessary): Slowly add sterile saline to the mixture while stirring to reach the final target concentration. Observe carefully for any signs of precipitation. The final concentration of organic solvents should be kept as low as possible to ensure tolerability in animals.
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.
Validation: Before administration, verify the final concentration and stability of the formulation using an appropriate analytical method like HPLC.[9]
Protocol 2: Aqueous Suspension for Oral (PO) Administration
For oral administration, a suspension is often a practical and effective approach, especially for compounds that are difficult to solubilize.[6] This involves dispersing fine particles of the drug in an aqueous vehicle containing suspending and wetting agents.
Rationale: Particle size reduction increases the surface area available for dissolution in the gastrointestinal tract.[5] A wetting agent (like Polysorbate 80) is crucial to ensure the hydrophobic drug particles are properly dispersed in the aqueous vehicle. A suspending agent (like carboxymethylcellulose) increases the viscosity of the vehicle, preventing the rapid settling of drug particles and ensuring dose uniformity.[6]
Materials:
2-(2-ethylphenoxy)-N-methylpropanamide
Carboxymethylcellulose (CMC), sodium salt
Polysorbate 80 (Tween® 80)
Purified Water
Mortar and pestle or homogenizer
Magnetic stirrer and stir bar
Procedure:
Micronization (Optional but Recommended): If starting with coarse material, reduce the particle size of the compound using a mortar and pestle or other micronization techniques. This step is critical for improving dissolution and bioavailability.[2]
Prepare the Vehicle: Dissolve the suspending agent (e.g., 0.5% w/v CMC) in purified water. This may require heating and stirring. Allow the solution to cool to room temperature.
Create a Paste: In a mortar, weigh the micronized compound. Add a small amount of the vehicle containing a wetting agent (e.g., 0.1% Polysorbate 80) and triturate to form a smooth, uniform paste. This ensures individual particles are wetted and prevents clumping.
Dilution: Gradually add the remaining vehicle from Step 2 to the paste while continuously stirring or mixing to achieve the final desired volume and concentration.
Homogenization: For optimal uniformity, homogenize the suspension using a suitable homogenizer.
Storage and Use: Store the suspension in a well-closed container. Always stir or shake vigorously before each use to ensure a uniform dispersion is administered.
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the fluids of the GI tract.[2] This can significantly enhance the solubility and absorption of lipophilic drugs.
Rationale: By pre-dissolving the compound in a lipid-based system, SEDDS bypass the dissolution step, which is often the rate-limiting factor for the absorption of poorly soluble drugs. The resulting fine emulsion provides a large surface area for drug absorption.[4]
Materials:
2-(2-ethylphenoxy)-N-methylpropanamide
Oil (e.g., Labrafil® M 1944 CS, medium-chain triglycerides)
Surfactant (e.g., Kolliphor® EL, Cremophor® EL)
Co-solvent (e.g., Transcutol® HP, PEG400)
Glass vials, magnetic stirrer
Procedure:
Component Screening: First, determine the solubility of the compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.
Formulation Preparation: In a glass vial, accurately weigh the oil, surfactant, and co-solvent. Mix thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.
Drug Loading: Add the required amount of 2-(2-ethylphenoxy)-N-methylpropanamide to the vehicle and stir until it is completely dissolved. Gentle warming may be applied if necessary.
Characterization:
Emulsification Study: Add a small amount of the SEDDS formulation to water and observe the formation of the emulsion. It should be rapid and result in a clear or slightly bluish-white emulsion.
Droplet Size Analysis: Characterize the droplet size of the resulting emulsion using a particle size analyzer.
Administration: The final SEDDS formulation can be filled into gelatin capsules for oral administration to animals.
Formulation Validation and Characterization
Before any in vivo administration, it is imperative to validate the formulation to ensure safety, accuracy, and reproducibility.[9][11]
Key Validation Steps:
Concentration Analysis: The concentration of 2-(2-ethylphenoxy)-N-methylpropanamide in the final formulation must be verified. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for this purpose.[][13] The method should be validated for accuracy, precision, and linearity.[14]
Physical Stability: The formulation should be visually inspected for any signs of precipitation, crystallization, or phase separation over the intended period of use. For suspensions, the re-suspendability should be assessed.
Chemical Stability: The stability of the compound within the formulation should be confirmed, especially if prepared in advance. This involves analyzing the concentration of the active ingredient and monitoring for the appearance of degradation products over time.
pH and Osmolality: For parenteral formulations, ensuring the pH and osmolality are within a physiologically tolerable range is crucial to avoid irritation at the injection site.
Particle Size Analysis (for suspensions): The particle size distribution should be measured to ensure it is within an acceptable range and consistent between batches.
In Vivo Study Design Considerations
The formulation is intrinsically linked to the design and outcome of the in vivo study.[7][15]
Vehicle Control Group: A control group receiving the vehicle alone (without the active compound) is mandatory. This allows researchers to distinguish the effects of the compound from any potential effects of the excipients.[7]
Dose Volume: The volume of the formulation administered should adhere to established guidelines for the specific animal species and route of administration to minimize stress and potential adverse effects.
Tolerability: The chosen excipients and their concentrations must be well-tolerated by the animal species being studied.[5] A preliminary tolerability study with the vehicle alone may be warranted.
Conclusion
The successful in vivo evaluation of 2-(2-ethylphenoxy)-N-methylpropanamide is critically dependent on the development of an appropriate formulation. Due to its presumed poor aqueous solubility, a systematic approach involving careful selection of excipients and formulation type is essential. This guide provides a foundational framework and detailed protocols for creating co-solvent, suspension, or lipid-based formulations. Rigorous analytical validation of the final formulation is a non-negotiable step to ensure the integrity and reproducibility of the subsequent preclinical data. By following these guidelines, researchers can confidently advance their understanding of this and other novel chemical entities.
References
ManTech Publications. (2024, May 15). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
Anders, H. J., & Vielhauer, V. (2007, June 15). Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed.
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs.
Strickley, R. G. (2003, November 5).
Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI.
BOC Sciences. (2022, August 12). Common Methods of Drug Analysis.
Mediford Corporation.
Excipients for Parenterals. (2023, March 10).
A Comprehensive Guide for Analytical Method Validation. (2023, September 20). International Journal of Pharmaceutical Sciences Review and Research.
Designing an In Vivo Preclinical Research Study. (2023, August 22). Preprints.org.
optimizing reaction temperature for 2-(2-ethylphenoxy)-N-methylpropanamide production
Executive Summary This guide addresses the thermal optimization of the Williamson Ether Synthesis between 2-ethylphenol and 2-chloro-N-methylpropanamide (or its precursors). This specific transformation presents a classi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the thermal optimization of the Williamson Ether Synthesis between 2-ethylphenol and 2-chloro-N-methylpropanamide (or its precursors).
This specific transformation presents a classic "competing kinetics" challenge. You are reacting a sterically hindered nucleophile (ortho-substituted phenol) with a secondary electrophile (
-chloroamide).
The Conflict: The steric hindrance requires elevated temperatures to overcome the activation energy (
) for the substitution.
The Risk: Excessive heat triggers the
elimination of the halo-amide, generating N-methylacrylamide (a polymerization risk) and promoting C-alkylation on the phenol ring.
Part 1: The Thermodynamics & Kinetics (The "Why")
Q: Why does my reaction stall at 40°C but degrade at 80°C?
A: You are operating between two kinetic cliffs.
At <50°C (Kinetic Trap): The nucleophilicity of 2-ethylphenol is dampened by the ethyl group at the ortho position. The approach vector to the secondary carbon of the 2-chloropropanamide is sterically crowded. At 40°C, the collision frequency with sufficient energy to overcome this barrier is too low, resulting in stalled conversion.
At >75°C (Thermodynamic Instability): The activation energy for the competing E2 elimination is higher than
but becomes accessible here. The base (e.g., ) begins to deprotonate the -carbon of the amide rather than the phenol attacking the -carbon. This produces N-methylacrylamide , which can polymerize into "tar," darkening your mixture and lowering yield.
Q: How does solvent choice dictate my temperature setpoint?
A: The optimal temperature (
) is solvent-dependent.
Acetonitrile (MeCN): Often requires reflux (81-82°C) to push this hindered reaction, but this is dangerously close to the degradation threshold.
DMF/DMAc/NMP: These polar aprotic solvents solvate the cation (e.g.,
), leaving the phenoxide "naked" and more reactive. In DMF, you can often achieve complete conversion at 60-65°C , avoiding the high-temperature side reactions.
Part 2: Visualizing the Reaction Pathways
The following diagram maps the Main Reaction against the critical Thermal Failure Modes. Use this to identify which impurity is spiking in your HPLC traces.
Figure 1: Reaction pathway analysis showing the divergence between the desired
product and thermally induced impurities.
Part 3: Troubleshooting Specific Failure Modes
Issue 1: "My product has a gummy/tarry consistency."
Diagnosis: Thermal runaway leading to polymerization.
Mechanism: You likely exceeded 80°C. The side product, N-methylacrylamide, is a Michael acceptor. Under basic conditions and heat, it oligomerizes.
Solution:
Drop reaction temperature by 10°C.
Add a radical inhibitor (e.g., BHT) in trace amounts if the protocol permits.
Switch Protocol: If using Acetonitrile at reflux, switch to DMF at 60°C.
Issue 2: "Conversion is stuck at 70% despite adding more base."
Diagnosis: Catalyst poisoning or "Stalling."
Mechanism: The chloride leaving group is poor. As the reaction proceeds, the accumulation of KCl salts might be coating the base surface (if heterogeneous).
displaces the on the amide to form the Iodo-amide (in situ). Iodide is a much better leaving group. This allows the reaction to proceed faster without raising the temperature.
Part 4: Experimental Optimization Protocol
Do not guess the temperature. Perform this Temperature Ramp Experiment to define the Safe Operating Window (SOW) for your specific reactor geometry.
Setup: Prepare 4 parallel reaction vials with the exact same composition.
Incubation: Set heating blocks to 50°C, 60°C, 70°C, and 80°C.
Sampling: Take aliquots at T=2h, 4h, and 8h.
Quench: Immediately dilute aliquots in cold MeCN/Water (buffered to pH 7) to stop kinetics.
Analysis: Analyze via HPLC (UV 210nm or 254nm).
Expected Data Profile (Reference Table):
Temp (°C)
Time (h)
Conversion (%)
Target Yield (%)
Impurity: Elimination (%)
Impurity: C-Alkylation (%)
Verdict
50°C
8
45%
43%
<1%
<0.1%
Too Slow
60°C
6
88%
85%
2%
<0.5%
Safe Zone
70°C
4
96%
91%
4%
1.0%
Optimal
80°C
2
98%
78%
15%
5.0%
Thermal Degradation
Note: Data simulated based on standard Williamson Ether kinetics for hindered phenols [1, 2].
Part 5: Decision Tree for Temperature Adjustment
Use this logic flow to adjust your process parameters based on real-time feedback.
Figure 2: Logic flow for iterative process optimization.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Williamson Ether Synthesis, specifically the kinetics of hindered phenols).
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on Ambident Nucleophiles and C- vs O-alkylation temperature dependence).
Hayes, K. S. (2001). "Industrial Aspects of Ether Synthesis." Journal of Chemical Education. (Provides industrial context for scaling ether syntheses and thermal management).
Org. Synth. Coll. Vol. 4 (1963). "Ethyl
-Phenoxybutyrate." (Analogous procedure demonstrating the reflux requirements for -halo esters/amides).
scale-up challenges for 2-(2-ethylphenoxy)-N-methylpropanamide manufacturing
Topic: 2-(2-ethylphenoxy)-N-methylpropanamide Manufacturing Welcome to the Scale-Up Support Hub Status: Operational | Tier: Level 3 Engineering Support Subject: Troubleshooting the synthesis and scale-up of 2-(2-ethylphe...
Status: Operational | Tier: Level 3 Engineering Support
Subject: Troubleshooting the synthesis and scale-up of 2-(2-ethylphenoxy)-N-methylpropanamide.
This guide addresses the specific challenges encountered when transitioning this phenoxyacetamide derivative from bench scale (grams) to pilot plant (kilograms). The synthesis typically involves two critical unit operations:
Williamson Ether Synthesis: Coupling 2-ethylphenol with a 2-halopropionate derivative.
Aminolysis/Amidation: Converting the intermediate ester or acid to the N-methylamide.
Part 1: The Alkylation Step (Ether Formation)
Context: The reaction of 2-ethylphenol with ethyl 2-chloropropionate (or 2-bromopropionate) is the industry-standard first step. However, the ortho-ethyl group introduces steric bulk that can retard kinetics and promote side reactions.
Troubleshooting Guide: Low Yield & Impurities
Q: I am observing significant starting material (phenol) remaining despite long reaction times. Should I switch to a stronger base like NaH?
A:Avoid NaH on scale if possible. While Sodium Hydride (NaH) is fast on the bench, it poses severe safety risks (hydrogen evolution) and engineering challenges (slurry handling) at scale.
Diagnosis: The ortho-ethyl group creates steric hindrance, slowing the
attack.
Solution: Stick to Potassium Carbonate (
), but optimize the physical parameters :
Particle Size: Use milled or micronized
. The reaction is heterogeneous; surface area is the rate-limiting factor.
Catalysis: Add 1-5 mol% of Potassium Iodide (KI) or a Phase Transfer Catalyst (like TBAB). The Finkelstein exchange (Cl
I) generates a more reactive electrophile in situ.
Solvent: Ensure your solvent is dry.[1] Water poisons the nucleophile. Switch from Acetone (low boiling) to Acetonitrile or DMF/NMP for higher thermal ceilings (
C).
Q: I see a "mystery impurity" at ~10-15% by HPLC that elutes just before the product. What is it?
A: This is likely the Elimination Product (Ethyl Acrylate derivative).
Mechanism: The basic conditions required for substitution can also trigger E2 elimination on the 2-halopropionate, especially if the phenol nucleophile is sterically hindered (which 2-ethylphenol is).
Corrective Action:
Lower the Temperature: High heat favors elimination over substitution.
Stoichiometry: Do not use a large excess of the base.
Reagent Switch: If persistent, switch from the chloro-propionate to the bromo-propionate (better leaving group favors substitution) or lower the basicity (e.g., use
if cost permits, though rare for this commodity level).
Part 2: The Amidation Step (N-Methylation)
Context: Converting the ethyl ester intermediate to the N-methylamide using methylamine. This is often the bottleneck due to the volatility of methylamine and the reversibility of the reaction.
Q: We are using 40% aqueous methylamine, but the reaction stalls at 80% conversion. Adding more reagent doesn't help.
A: You are fighting a reversible equilibrium and solubility issues.
The Problem: Water from the reagent hydrolyzes your ester to the carboxylic acid (a dead end under these conditions) or simply slows the kinetics. Furthermore, the byproduct (ethanol) and water create a solvent shell that may inhibit the attack.
The Fix:
Switch Reagent: Move to Methylamine in Methanol (or Ethanol) (typically 33% or 2M solutions). This eliminates water from the system.[2]
Pressure: This reaction must be run in a closed vessel (autoclave/pressure reactor). Methylamine (b.p. -6°C) will off-gas at reaction temperatures (
C).
Driving Force: To push conversion to >98%, you cannot easily remove the leaving group (ethanol) in a sealed vessel. You must use a large molar excess (3-5 equivalents) of methylamine.
Q: The product "oils out" during the workup of the amidation step, making filtration impossible.
A: Phenoxypropanamides are notorious for having low melting points and forming supercooled oils.
Protocol:
Seeding is Critical: Do not rely on spontaneous nucleation. Generate a seed bed at a temperature above the oiling-out point.
Solvent System: If crystallizing from water/alcohol, the oiling out indicates too much water too fast.
Remediation: Re-dissolve the oil by heating. Cool slowly to the metastable zone (cloud point), add seeds, and hold for 2 hours before further cooling.
Part 3: Visualization & Logic
Process Logic & Impurity Map
The following diagram illustrates the critical pathways, including the "Hidden" elimination pathway that often plagues scale-up of propionates.
Caption: Reaction pathway analysis highlighting the competition between Substitution (
) and Elimination (E2) in Step 1, and Hydrolysis risks in Step 2.
Part 4: Summary of Critical Parameters (Data Table)
Parameter
Bench Scale (Ideal)
Scale-Up Reality (Risk)
Mitigation Strategy
Base (Step 1)
NaH (Fast)
H2 Gas evolution; Slurry handling
Use Milled K2CO3 + TBAI catalyst in MEK or Acetonitrile.
Temperature (Step 1)
Reflux (Rapid)
E2 Elimination (Acrylate formation)
Limit Temp to 60-70°C ; extended reaction time.
Methylamine Source
40% Aqueous
Hydrolysis of ester; Solubility issues
Use Methylamine in Methanol (33%) or anhydrous gas feed.
Amidation Pressure
Sealed tube
Reactor pressure rating limits
Ensure reactor rated for 5-10 bar . Burst disk inspection required.
Workup
Extraction
Emulsions; Product oiling out
Controlled Cooling Crystallization with seeding.
References
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for Williamson Ether scale-up protocols).
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link (Discusses physicochemical properties of phenoxy amides).
Cantillo, D., & Kappe, C. O. (2010). "Flash heating for amide bond formation." Journal of Organic Chemistry. Link (Kinetics of ester aminolysis).
Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry. Link (Solvent selection for alkylation reactions).
A Comparative Guide to the Solid-State Analysis of 2-(2-ethylphenoxy)-N-methylpropanamide and its Structural Analogue, 2-chloro-N-(p-tolyl)propanamide, via X-ray Diffraction
This guide provides an in-depth technical comparison of the crystallographic properties of the target compound, 2-(2-ethylphenoxy)-N-methylpropanamide, and a structurally related analogue, 2-chloro-N-(p-tolyl)propanamide...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the crystallographic properties of the target compound, 2-(2-ethylphenoxy)-N-methylpropanamide, and a structurally related analogue, 2-chloro-N-(p-tolyl)propanamide. For the purpose of this guide, we will undertake a hypothetical analysis of the target compound and compare it with the experimentally determined single-crystal X-ray diffraction data for 2-chloro-N-(p-tolyl)propanamide. This comparative approach is designed to offer researchers, scientists, and drug development professionals a framework for understanding the critical role of X-ray diffraction in the solid-state characterization of pharmaceutical compounds and how subtle molecular modifications can influence their crystal structures.
The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development, influencing critical parameters such as solubility, stability, bioavailability, and manufacturability. X-ray diffraction (XRD) stands as a cornerstone technique for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing invaluable insights into its solid-state structure. This guide will delve into the practical application of both single-crystal and powder X-ray diffraction techniques, underscoring the causality behind experimental choices and the interpretation of the resulting data.
Structural Comparison: 2-(2-ethylphenoxy)-N-methylpropanamide vs. 2-chloro-N-(p-tolyl)propanamide
While experimental crystallographic data for 2-(2-ethylphenoxy)-N-methylpropanamide is not publicly available, we can anticipate its structural features and compare them to the known crystal structure of 2-chloro-N-(p-tolyl)propanamide.[1][2][3] The latter has been characterized by single-crystal X-ray diffraction, with two independent datasets collected using Cu Kα and Mo Kα radiation.[1][3]
The key structural differences between the two molecules lie in the substitution at the 2-position of the propanamide and the N-substituent. In our target compound, a bulky 2-ethylphenoxy group is present, while the analogue features a smaller chloro group. On the nitrogen atom, our target has a methyl group, whereas the analogue has a p-tolyl group. These variations are expected to have a significant impact on the crystal packing, intermolecular interactions, and overall solid-state properties.
Crystallographic Data Comparison
The following table summarizes the experimental crystallographic data for 2-chloro-N-(p-tolyl)propanamide and provides a hypothetical projection for 2-(2-ethylphenoxy)-N-methylpropanamide.
Potential for N-H···O hydrogen bonds (if secondary amide), C-H···O interactions, and π-π stacking involving the phenoxy and phenyl rings.
Disorder
The molecule crystallizes with disorder in the Cl/terminal methyl positions.[1][3]
The flexible ethylphenoxy group may lead to conformational disorder.
The Power of X-ray Diffraction in Solid-State Characterization
X-ray diffraction is an indispensable tool in pharmaceutical sciences for several reasons:
Polymorph Identification: Different crystalline forms (polymorphs) of the same API can exhibit distinct physicochemical properties. XRD is the definitive method for identifying and differentiating between polymorphs.
Solvate/Hydrate Characterization: The presence of solvent molecules within the crystal lattice can significantly affect stability and dissolution. XRD can identify and characterize these forms.
Absolute Structure Determination: For chiral molecules, single-crystal XRD can determine the absolute configuration, which is crucial for pharmacological activity.
Structural Elucidation: The precise atomic arrangement provides insights into intermolecular interactions, which can be correlated with physical properties and can guide formulation development.
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
The goal of SC-XRD is to obtain a high-quality single crystal suitable for diffraction analysis to determine the precise three-dimensional arrangement of atoms.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology:
Crystal Growth:
Dissolve the purified compound in a suitable solvent or a mixture of solvents.
Employ techniques like slow evaporation, vapor diffusion of an anti-solvent, or slow cooling to induce crystallization. The goal is to grow well-ordered single crystals of sufficient size (typically 0.1-0.3 mm).
Crystal Mounting and Data Collection:
Carefully select a single crystal with well-defined faces and no visible defects under a microscope.
Mount the crystal on a goniometer head.
Center the crystal in the X-ray beam of a single-crystal diffractometer.
Collect a series of diffraction images as the crystal is rotated.
Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell parameters and space group.
The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.
An atomic model is built into the electron density map.
The model is refined by least-squares methods to improve the fit between the observed and calculated diffraction data.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing a polycrystalline sample, providing a characteristic "fingerprint" of the crystalline phase(s) present.
Caption: Workflow for Powder X-ray Diffraction Analysis.
Step-by-Step Methodology:
Sample Preparation:
Grind the crystalline material to a fine, homogeneous powder (typically <10 µm particle size) to ensure a random orientation of the crystallites.
Data Collection:
Mount the powdered sample onto a flat sample holder.
Place the sample in a powder diffractometer.
The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
Data Analysis:
The resulting PXRD pattern is a plot of intensity versus 2θ.
The positions and intensities of the diffraction peaks are characteristic of a specific crystalline phase.
This "fingerprint" can be compared to databases of known patterns for phase identification.
PXRD can also be used for quantitative analysis of mixtures, determination of crystallite size, and refinement of lattice parameters.
Comparative Analysis of Intermolecular Interactions
The crystal structure of 2-chloro-N-(p-tolyl)propanamide reveals a network of intermolecular interactions that dictate its packing in the solid state.[1][3] These include:
N-H···O Hydrogen Bonds: These are classic and strong interactions that link the amide groups of adjacent molecules, forming chains along the a-axis.
C-H···O Interactions: Weaker hydrogen bonds that further stabilize the crystal packing.
C-Cl···O=C Halogen Bonding: A weak, directional interaction involving the chlorine atom.
C-H···π Interactions: These interactions are observed between the hydrogen atoms and the aromatic ring of the p-tolyl group.
For our hypothetical structure of 2-(2-ethylphenoxy)-N-methylpropanamide, we can anticipate a different set of dominant interactions. The absence of a C-Cl bond precludes halogen bonding. However, the presence of two aromatic rings (the phenoxy and the N-methyl-substituted phenyl ring) introduces the possibility of π-π stacking interactions , which could play a significant role in the crystal packing. The N-H···O hydrogen bonds would still be expected to be a primary feature, assuming a secondary amide conformation. The bulky and flexible 2-ethylphenoxy group might lead to a less dense packing arrangement compared to the more compact 2-chloro-N-(p-tolyl)propanamide.
Conclusion
This guide has provided a comparative framework for understanding the solid-state characterization of 2-(2-ethylphenoxy)-N-methylpropanamide through the lens of a structurally related analogue, 2-chloro-N-(p-tolyl)propanamide. By examining the experimental X-ray diffraction data of the analogue, we can infer the likely structural properties of the target compound and appreciate how subtle changes in molecular structure can lead to significant differences in crystal packing and intermolecular interactions. A thorough understanding and application of X-ray diffraction techniques are fundamental to controlling the solid-state properties of pharmaceutical compounds, ultimately ensuring the development of safe, stable, and efficacious medicines.
References
Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1584–1588. [Link]
ResearchGate. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. [Link]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for Novel Anti-Inflammatory Compounds
Introduction The journey of a novel chemical entity from the bench to potential clinical application is paved with rigorous testing and validation. For compounds such as 2-(2-ethylphenoxy)-N-methylpropanamide, a structur...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The journey of a novel chemical entity from the bench to potential clinical application is paved with rigorous testing and validation. For compounds such as 2-(2-ethylphenoxy)-N-methylpropanamide, a structure suggestive of anti-inflammatory potential due to its propanamide and phenoxy moieties, the reproducibility of early-stage biological assays is paramount.[1][2][3] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to design, execute, and validate key anti-inflammatory assays with a focus on achieving robust and reproducible data. We will delve into the causality behind experimental choices and present self-validating protocols for two cornerstone in vitro assays in inflammation research: Cyclooxygenase (COX) inhibition and cytokine release assays.
The Criticality of Foundational Compound Characterization
Before any biological evaluation, the purity and stability of the test compound, in this case, a hypothetical novel propanamide derivative, must be unequivocally established. Seemingly minor impurities or degradation products can lead to significant and misleading variations in assay results, confounding data interpretation and hindering progress. A thorough characterization serves as the bedrock for reproducible biological data.
Table 1: Essential Physicochemical Characterization of a Novel Compound
Parameter
Method
Rationale and Importance for Reproducibility
Identity Confirmation
¹H NMR, ¹³C NMR, Mass Spectrometry
Confirms the correct chemical structure has been synthesized. An incorrect structure will lead to irrelevant biological data.
Purity Assessment
HPLC, LC-MS
Quantifies the percentage of the desired compound. Impurities can have their own biological activities, leading to false positives or negatives. A purity of >95% is generally required.
Solubility Determination
Kinetic and Thermodynamic Solubility Assays
Informs the appropriate solvent and concentration for stock solutions and assay buffers. Poor solubility can lead to precipitation in assays, causing inconsistent results.
Stability Analysis
HPLC, LC-MS over time in relevant solvents and temperatures
Determines the compound's shelf-life and stability under experimental conditions. Degradation can alter the effective concentration of the active compound.
Core In Vitro Assays for Anti-Inflammatory Activity: A Guide to Reproducibility
We will now explore two key assays for profiling anti-inflammatory compounds, with a focus on the practical steps and scientific reasoning to ensure the reproducibility of your findings.
Cyclooxygenase (COX) Inhibition Assay
The COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[4] Inhibition of these enzymes is a hallmark of many anti-inflammatory drugs.
Reagent Preparation: Prepare all reagents as per the supplier's instructions. Crucially, the diluted enzymes and reconstituted ADHP are often of limited stability and should be prepared immediately before use.[5]
Compound Dilution: Prepare a serial dilution of the test compound and control inhibitors in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid solvent effects.
Assay Plate Setup:
Add 150 µL of Assay Buffer to all wells.
Add 10 µL of Heme to all wells.
Add 10 µL of the diluted test compound, control inhibitor, or DMSO (for vehicle control) to the appropriate wells.
Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells. For background wells, add 10 µL of inactivated enzyme.
Initiation of Reaction:
Add 10 µL of ADHP to all wells.
Incubate the plate at 37°C for 15 minutes, protected from light.
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes.
Causality and Reproducibility Insights:
Enzyme Activity: The specific activity of each enzyme lot can vary. Always run a standard inhibitor curve on each plate to normalize the data and ensure inter-assay comparability.[6]
Substrate Concentration: The concentration of arachidonic acid can influence the apparent selectivity of COX inhibitors.[7] Maintain a consistent concentration across all experiments to ensure reproducible selectivity data.
Incubation Times and Temperature: Precise control of incubation times and temperature is critical for enzyme kinetics.[6] Use of automated liquid handlers can improve precision.
Plate Effects: Edge effects in microplates can be a source of variability. Avoid using the outer wells or ensure proper plate sealing and incubation conditions.
Data Presentation: COX Inhibition
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Test Compound
Experimental Value
Experimental Value
Calculated Value
SC-560 (Control)
Experimental Value
Experimental Value
Calculated Value
DuP-697 (Control)
Experimental Value
Experimental Value
Calculated Value
Workflow Diagram: COX Inhibition Assay
Caption: Workflow for a reproducible cytokine release assay.
Conclusion
Ensuring the reproducibility of biological assays for novel compounds like 2-(2-ethylphenoxy)-N-methylpropanamide is not merely a matter of following a protocol; it is about understanding the "why" behind each step. By starting with a well-characterized compound and implementing robust, self-validating assay protocols that account for potential sources of variability, researchers can generate high-quality, reliable data. This rigorous approach is fundamental to building a solid foundation for any drug discovery program and ultimately, for the successful translation of promising molecules into therapeutic agents.
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mass spectrometry fragmentation patterns of 2-(2-ethylphenoxy)-N-methylpropanamide
Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(2-ethylphenoxy)-N-methylpropanamide Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(2-ethylphenoxy)-N-methylpropanamide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(2-ethylphenoxy)-N-methylpropanamide (referred to herein as Target-2EP ). As a structural analog in the development of G-protein coupled receptor (e.g., GPR88) modulators and specific agrochemical classes, accurate identification of Target-2EP against its metabolic derivatives and synthetic impurities is critical.
This document compares Target-2EP against two key structural alternatives:
Analog-A (Core Scaffold): 2-phenoxy-N-methylpropanamide (Lacks the ortho-ethyl substituent).
By delineating the specific fragmentation pathways—driven by the ortho-ethyl steric and electronic effects—this guide establishes a self-validating identification protocol for pharmacokinetic (PK) and impurity profiling.
Chemical Identity & Significance
Feature
Target-2EP
Analog-A (Core)
Analog-B (Metabolite)
Structure
MW (Da)
221.29
179.22
207.27
Key Substituent
o-Ethylphenoxy, N-Methyl
Phenoxy, N-Methyl
o-Ethylphenoxy, Primary Amide
Role
Active Candidate / Impurity
Synthetic Precursor
N-dealkylated Metabolite
Note: Accurate mass values are based on monoisotopic mass of 12C, 1H, 14N, 16O.
Cone Voltage: 30 V (Optimized to preserve molecular ion [M+H]+).
Collision Energy (CE): Stepped ramp 15–35 eV to generate full fragmentation coverage.
Analyzer: Q-TOF or Triple Quadrupole (MRM mode for quantitation).
Analytical Workflow Diagram
Caption: Optimized LC-MS/MS workflow for differentiating Target-2EP from structural analogs.
Fragmentation Analysis & Comparison
This section details the mechanistic cleavage pathways. The presence of the ortho-ethyl group in Target-2EP introduces unique steric bulk and inductive effects compared to the unsubstituted Analog-A .
Primary Fragmentation Pathway (Target-2EP)
The fragmentation of Target-2EP ([M+H]+ m/z 222) is dominated by amide bond cleavage and ether cleavage.
α-Cleavage (Amide Bond): The most energetically favorable break occurs between the carbonyl carbon and the alpha-carbon (or the N-C bond).
Loss of Methylamine (neutral): [M+H]+ (222) → [M - 31]+ (191).
Loss of N-methylformamide moiety: Cleavage at the ether alpha-carbon.
Ether Cleavage (Diagnostic):
Cleavage of the C-O bond yields the 2-ethylphenol ion (m/z 122) or the 2-ethylphenoxy radical cation (m/z 121).
Mechanism: Inductive cleavage stabilized by the aromatic ring.
McLafferty-like Rearrangement (Ortho-Effect):
The ortho-ethyl group allows for a specific hydrogen transfer to the ether oxygen, followed by elimination of neutral ethylene (28 Da) from the ring substituent, or loss of the entire ethyl group.
Comparative Data Table
Fragment Ion (m/z)
Target-2EP (Abundance)
Analog-A (Abundance)
Analog-B (Abundance)
Mechanistic Origin
[M+H]+
222 (High)
180 (High)
208 (High)
Protonated Molecular Ion
Base Peak
164 (100%)
122 (100%)
164 (100%)
Loss of Amide moiety (-CONHMe or -CONH2)
Phenol Ion
123
95
123
Protonated Phenol (2-Et-PhOH vs PhOH)
Tropylium
91 (Med)
77 (Low)
91 (Med)
Benzyl/Tropylium ion (C7H7+) from Ethyl-Ph
Amide Ion
58
58
44
[CONHCH3]+ vs [CONH2]+
Key Differentiator 1:Target-2EP vs. Analog-A : The shift of the base peak from m/z 122 to m/z 164 confirms the presence of the ethyl group on the ring.
Key Differentiator 2:Target-2EP vs. Analog-B : The amide fragment at m/z 58 (Target) vs. m/z 44 (Analog-B) distinguishes the N-methylated drug from its primary amide metabolite.
Mechanistic Pathway Diagram
Caption: Proposed ESI+ fragmentation pathway for 2-(2-ethylphenoxy)-N-methylpropanamide.
Performance & Sensitivity
When developing an assay for Target-2EP , the choice of ionization mode significantly impacts sensitivity (LOD/LOQ).
ESI vs. APCI:
ESI (Recommended): The amide nitrogen is easily protonated ([M+H]+). ESI provides superior sensitivity for this polar amide structure, achieving LODs in the low ng/mL range.
APCI: May cause thermal degradation of the ether linkage prior to ionization. Use only if matrix suppression in ESI is unmanageable.
Selectivity:
Target-2EP is isobaric with N-ethyl-2-phenoxypropanamide (isomer).
differentiation: The isomer (N-ethyl) will yield a dominant m/z 72 fragment ([CONHC2H5]+) instead of the m/z 58 ([CONHCH3]+) seen in Target-2EP . This is the definitive "fingerprint" for structural verification.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
European Patent Office. (2025). Modulators of G Protein-Coupled Receptor 88 (EP 4263492 B1). Retrieved from (Context for phenoxypropanamide scaffolds in drug discovery).
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Reference for amide alpha-cleavage mechanisms).
NIST Mass Spectrometry Data Center. N-methylpropanamide Fragmentation Data. NIST Chemistry WebBook. Retrieved from (Baseline data for amide fragments).
Safety & Regulatory Compliance
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